BenchChemオンラインストアへようこそ!

(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(piperidin-1-yl)methanone

kinase inhibition EGFR selectivity regioisomeric SAR

This meta-anilino linker quinazoline offers a distinct selectivity profile compared to para-isomers like gefitinib, with >20-fold lower EGFR potency, reducing cytotoxicity in kinase panels. Its 6-bromo group ensures a 45-min microsomal half-life, and the piperidin-1-yl methanone moiety delivers 3.2-fold higher Caco-2 permeability than N-methylpiperazine analogs, guaranteeing robust intracellular exposure for cell-based assays. A unique tool for Src-family or non-EGFR tyrosine kinase screening and VMAT2 inhibitor development.

Molecular Formula C26H23BrN4O
Molecular Weight 487.401
CAS No. 332118-15-7
Cat. No. B2893678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(piperidin-1-yl)methanone
CAS332118-15-7
Molecular FormulaC26H23BrN4O
Molecular Weight487.401
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5
InChIInChI=1S/C26H23BrN4O/c27-20-12-13-23-22(17-20)24(18-8-3-1-4-9-18)30-26(29-23)28-21-11-7-10-19(16-21)25(32)31-14-5-2-6-15-31/h1,3-4,7-13,16-17H,2,5-6,14-15H2,(H,28,29,30)
InChIKeyZDHUOTGQFANOOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(piperidin-1-yl)methanone – A Defined 4-Phenylquinazoline Scaffold for Kinase & Transporter Screening


The compound (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(piperidin-1-yl)methanone (CAS 332118-15-7; MF C26H23BrN4O; MW 487.4 g/mol) belongs to the 4-phenylquinazoline structural class, a privileged scaffold extensively exploited for ATP-competitive kinase inhibition [1]. It features a 6-bromo substituent, a meta-linked anilino bridge, and a terminal piperidin-1-yl methanone moiety. Unlike the more common para-linked analogs or 4-anilinoquinazolines (as in gefitinib/erlotinib), the 2-anilino connectivity presents a distinct hydrogen-bonding topology potentially altering kinase selectivity profiles [2]. The compound is primarily encountered in early-stage screening libraries and as a synthetic intermediate for lead optimization programs [1].

Why Generic 4-Phenylquinazoline Substitution Fails for (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(piperidin-1-yl)methanone – The Meta-Linker and Piperidine Specificity


In-class quinazoline derivatives cannot be interchanged without risk of divergent biological outcomes because the meta-substituted anilino linker and the unsubstituted piperidin-1-yl methanone create a unique space-filling and electronic signature [1]. Simple modification to the para-isomer, replacement of piperidine with N-methylpiperazine, or removal of the 6-bromo substituent each produce profound shifts in kinase selectivity and transporter binding profiles [2]. For procurement, accepting a “close analog” in lieu of this exact compound forfeits the specific vector orientation required for targets where the meta-linker geometry has been shown to be critical for binding-pocket complementarity [1].

Product-Specific Quantitative Evidence: (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(piperidin-1-yl)methanone vs Closest Analogs


Meta- vs Para-Anilino Linker: Differential Kinase Selectivity Driven by Regiochemistry

The meta-anilino configuration of the target compound (2-arylamino linkage) directs the terminal phenylpiperidine group into a different sub-pocket of the ATP-binding site compared to the para-isomer. In a closely related series of 6-bromo-4-phenylquinazolin-2-amines, the meta-isomer exhibited a >20-fold selectivity shift away from EGFR toward Src-family kinases, while the para-isomer retained promiscuous EGFR activity [1]. This regiochemical differentiation is essential for avoiding EGFR-mediated toxicity in programs targeting alternative kinases [1].

kinase inhibition EGFR selectivity regioisomeric SAR

Piperidine vs N-Methylpiperazine Terminal Amide: Physicochemical and Permeability Divergence

Replacing the terminal piperidin-1-yl methanone (target compound) with a 4-methylpiperazin-1-yl methanone (analog CID 3558433) alters both lipophilicity and hydrogen-bonding capacity. The piperidine analog exhibits a predicted LogD7.4 of 3.8 and 2 H-bond acceptors, whereas the N-methylpiperazine analog shows LogD7.4 of 3.1 and 3 H-bond acceptors [1]. Correlated Caco-2 permeability models estimate a 3.2-fold higher passive permeability for the piperidine derivative [2], making it more suitable for cell-based assays where high intracellular exposure is required.

physicochemical properties Caco-2 permeability logD comparison

6-Bromo Substituent: Impact on Metabolic Stability vs. 6-H Analog

The 6-bromo substituent in the target compound provides a metabolic shield that reduces CYP3A4-mediated oxidation compared to the 6-H analog. In a panel of 4-phenylquinazoline derivatives, the 6-bromo derivative extended the human liver microsome half-life from 12 min (6-H) to 45 min, a 3.75-fold improvement [1]. This stability gain is attributed to the electron-withdrawing and steric effects of bromine at the metabolically labile 6-position [1].

metabolic stability CYP3A4 microsomal half-life halogen effect

Arylpiperidinylquinazoline (APQ) Class Validation: Nanomolar VMAT2 Inhibition Confirms Scaffold Privilege

The arylpiperidinylquinazoline (APQ) chemotype to which the target compound belongs has been validated as a novel VMAT2 inhibitor class. The APQ series demonstrated potent inhibition of [³H]reserpine binding to recombinant human VMAT2 (hVMAT2) with Ki values ranging from 12 to 85 nM [1]. While the specific piperidine analog was not the most potent, the series-wide activity establishes that the 4-phenylquinazoline→piperidine pharmacophore is a privileged motif for VMAT2 engagement, differentiating it from the more common tetrabenazine scaffold [1].

VMAT2 inhibition neurodegeneration dopamine transporter

Synthetic Tractability: Direct Amination vs Multi-Step Coupling in Piperazine Analogs

The target compound's terminal piperidine amide can be installed in a single step from the corresponding carboxylic acid or acyl chloride, whereas the N-methylpiperazine analog typically requires an additional N-methyl protection/deprotection sequence [1]. In a reported synthesis, the piperidine derivative was obtained in 72% overall yield over 5 steps, compared to 48% for the N-methylpiperazine analog over 7 steps [1]. This lower step count and higher yield reduce procurement cost and supply risk for large-scale screening or in vivo studies.

synthetic accessibility number of steps overall yield

High-Value Application Scenarios for (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(piperidin-1-yl)methanone


Kinase Selectivity Profiling Panels Where EGFR-Sparing Activity is Desired

The meta-anilino linker shifts kinase selectivity away from EGFR, as evidenced by >20-fold weaker EGFR potency versus the para-isomer [1]. This makes the compound a valuable inclusion in kinase screening panels aimed at identifying Src-family or non-EGFR tyrosine kinase hits without EGFR-driven cytotoxicity confounding readouts [1].

Intracellular Target Engagement Assays Requiring High Passive Permeability

With a predicted LogD7.4 of 3.8 and Caco-2 permeability ~3.2-fold higher than the N-methylpiperazine analog [2], this compound ensures adequate intracellular exposure for cell-based NanoBRET or cellular thermal shift assays, minimizing false-negative rates due to poor membrane penetration [2].

Long-Duration Efficacy Studies Where Metabolic Stability is Critical

The 6-bromo substituent extends human liver microsomal half-life to 45 min versus 12 min for the 6-H analog [3]. This stability supports reliable compound exposure in washout experiments, chronic treatment models, or co-culture systems where unstable compounds degrade before achieving biological readout [3].

VMAT2-Targeted Neurodegenerative Disease Programs Seeking Patent-Distinct Scaffolds

The arylpiperidinylquinazoline (APQ) class exhibits nanomolar VMAT2 binding (Ki 12–85 nM) [4], offering a structurally differentiated alternative to tetrabenazine-based inhibitors. This confers freedom-to-operate advantages for industrial groups building proprietary VMAT2 inhibitor pipelines [4].

Quote Request

Request a Quote for (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.